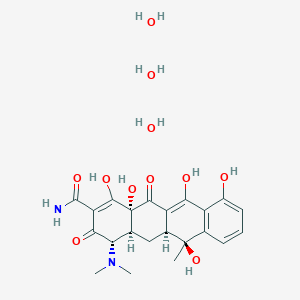
Tetracycline trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracycline trihydrate is a broad-spectrum antibiotic belonging to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound is known for its ability to inhibit protein synthesis in bacteria, making it an effective treatment for infections such as acne, cholera, brucellosis, plague, malaria, and syphilis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetracycline trihydrate can be synthesized through a series of chemical reactions starting from benzoic acid. The process involves fermentation, epoxidation, rearrangement, and silylation . The key steps include:
- Fermentation of benzoic acid to produce a 1,2-dihydrodiol intermediate.
- Epoxidation of the intermediate followed by rearrangement and silylation to form a ketone.
- Further reactions involving selective desilylation, conjugate addition, and intramolecular acylation to produce tetracycline .
Industrial Production Methods: On an industrial scale, this compound is produced through fermentation and partial synthesis. The fermentation process involves the use of Streptomyces bacteria to produce the antibiotic, followed by chemical modifications to enhance its properties .
Análisis De Reacciones Químicas
Types of Reactions: Tetracycline trihydrate undergoes various chemical reactions, including:
Oxidation: Tetracycline can be oxidized to form anhydrotetracycline under acidic conditions.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can replace specific functional groups with others to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Dilute acid conditions are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Anhydrotetracycline: Formed through dehydration under acidic conditions.
Doxycycline: A derivative formed through specific substitution reactions.
Aplicaciones Científicas De Investigación
Tetracycline trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and modifications.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Extensively used to treat bacterial infections and as a growth promoter in animal feed.
Industry: Utilized in the production of various tetracycline derivatives for pharmaceutical applications.
Mecanismo De Acción
Tetracycline trihydrate exerts its effects by inhibiting bacterial protein synthesis. It passively diffuses through porin channels in the bacterial membrane and binds reversibly to the 30S ribosomal subunit . This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis and inhibiting bacterial growth . Additionally, tetracycline can bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparación Con Compuestos Similares
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties and broader spectrum of activity.
Minocycline: Known for its ability to cross cell membranes and exert anti-apoptotic effects.
Chlortetracycline: The first tetracycline discovered, used primarily in veterinary medicine.
Uniqueness of Tetracycline Trihydrate: this compound is unique due to its broad-spectrum activity and ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria, as well as its use in treating various infections, sets it apart from other antibiotics .
Propiedades
Número CAS |
6416-04-2 |
|---|---|
Fórmula molecular |
C22H30N2O11 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trihydrate |
InChI |
InChI=1S/C22H24N2O8.3H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H2/t9-,10-,15-,21+,22-;;;/m0.../s1 |
Clave InChI |
ACTFDRRTVUIDFZ-ZZEGOUJXSA-N |
SMILES isomérico |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


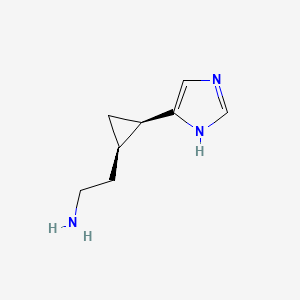
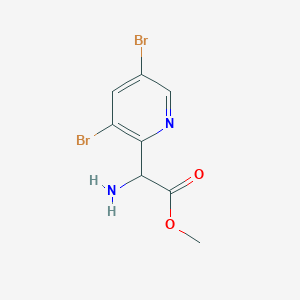



![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
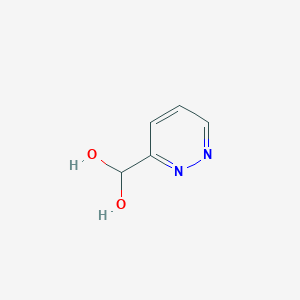
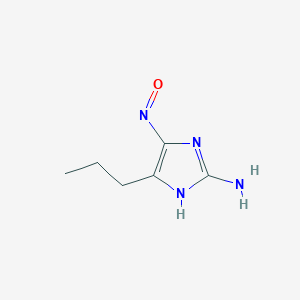
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
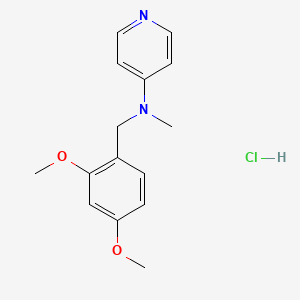

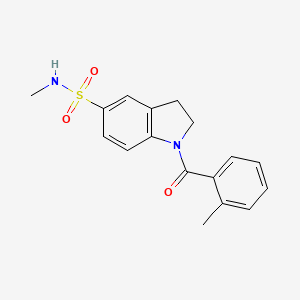
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
